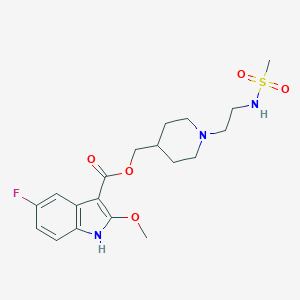

(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GR 125487 是一种强效且选择性的 5-羟色胺受体 4 (5-HT4 受体) 拮抗剂。该化合物以其阻断 5-HT4 受体激活的认知增强作用而闻名。 它已被广泛用于科学研究,以研究各种疾病,包括记忆障碍、胃肠道疾病、情绪障碍和泌尿道功能障碍 .

准备方法

合成路线和反应条件

GR 125487 的合成涉及多个步骤,从核心吲哚结构的制备开始。关键步骤包括:

吲哚核的形成: 这是通过费歇尔吲哚合成实现的,其中苯肼在酸性条件下与酮反应。

氟和甲氧基的引入: 这些基团通过亲电芳香取代反应引入。

哌啶环的形成: 这涉及合适的胺与环状酮的反应。

磺酰胺基的连接: 这是通过胺与氨基磺酸反应实现的

工业生产方法

GR 125487 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用连续流动反应器、高通量筛选反应条件,以及优化纯化过程,以确保高产率和纯度 .

化学反应分析

反应类型

GR 125487 经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化衍生物。

还原: 还原反应可用于修饰分子上的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括氢化铝锂和硼氢化钠。

主要产物

科学研究应用

Anticancer Activity

Research indicates that compounds similar to this indole derivative exhibit potential anticancer properties. The indole structure is known for its role in various bioactive compounds, including those that inhibit tumor growth. Studies have shown that derivatives of indole can interfere with cancer cell proliferation and induce apoptosis in malignant cells .

Neurological Disorders

The piperidine moiety is associated with various central nervous system (CNS) activities, including anxiolytic and antidepressant effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating conditions like depression and anxiety .

Antimicrobial Properties

Some studies suggest that sulfonamide derivatives possess antimicrobial activity. The presence of the methylsulfonamido group may contribute to this property, making the compound a potential candidate for developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was attributed to the compound's ability to activate specific apoptotic pathways while downregulating anti-apoptotic proteins .

Case Study 2: Neuropharmacological Evaluation

In another investigation, a series of piperidine derivatives were evaluated for their effects on anxiety-like behaviors in animal models. The results indicated that modifications to the piperidine ring significantly impacted the anxiolytic efficacy, suggesting that similar modifications to our target compound could yield beneficial effects in managing anxiety disorders .

作用机制

GR 125487 通过选择性地结合并拮抗 5-HT4 受体发挥作用。该受体是一种 G 蛋白偶联受体,在各种生理过程中起着至关重要的作用,包括认知、胃肠道运动和情绪调节。 通过阻断该受体的激活,GR 125487 可以抑制下游信号通路,导致其观察到的效应 .

相似化合物的比较

类似化合物

SB 207266: 另一种具有类似特性的选择性 5-HT4 受体拮抗剂。

RS 39604: 具有类似作用机制但化学结构不同的化合物。

SDZ 205-557: 另一种用于科学研究的 5-HT4 受体拮抗剂

独特性

GR 125487 由于其对 5-HT4 受体的高选择性和效力而独一无二。 这使其成为研究该受体在各种生理和病理过程中的特定作用的宝贵工具 .

生物活性

The compound (1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate , also known by its CAS number 144625-67-2 , is a synthetic derivative featuring both piperidine and indole moieties. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H26FN3O5S

- Molar Mass : 427.49 g/mol

- Density : 1.313 g/cm³ (predicted)

- Melting Point : 118-120 °C

- Boiling Point : 613.4 °C (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical cellular processes.

- Receptor Interactions :

- Enzyme Inhibition :

Anticancer Activity

Research has demonstrated that derivatives of indole compounds often exhibit anticancer properties. For instance, compounds similar to this one have been shown to induce apoptosis in cancer cells through mitochondrial pathway activation and caspase activation .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| GR125487 | TK-10 | 1.0 ± 0.6 | Induces cell death markers |

| TPP+-C10 | HT-29 | 1.0 ± 0.7 | Alters mitochondrial membrane potential |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may exhibit moderate activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study on Antitumor Activity

In a recent study, a series of indole derivatives were tested for their antitumor efficacy against human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Evaluation of Antimicrobial Properties

Another investigation focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth at concentrations lower than those required for cytotoxicity in mammalian cells, highlighting its therapeutic window for potential use as an antibiotic .

属性

IUPAC Name |

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O5S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26/h3-4,11,13,21-22H,5-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPCCAYAIDNNJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144625-67-2 |

Source

|

| Record name | GR 125487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does GR 125487 interact with 5-HT4 receptors?

A1: GR 125487 acts as a competitive antagonist at the 5-HT4 receptor. [, , , , , , , , , , , , , , ] This means it binds to the receptor, preventing the binding of agonists like serotonin and blocking the activation of downstream signaling pathways.

Q2: What are the downstream effects of blocking 5-HT4 receptors with GR 125487?

A2: The specific effects depend on the tissue and system being studied. For instance, in the brain, GR 125487 can inhibit the 5-HT4 receptor-mediated facilitation of acetylcholine release in the frontal cortex. [] In the gastrointestinal tract, it can antagonize the 5-HT4 receptor-mediated enhancement of stomach contractions. []

Q3: What is the molecular formula and weight of GR 125487?

A3: The molecular formula of GR 125487 is C21H28FN3O5S, and its molecular weight is 453.53 g/mol.

Q4: Is there information available on the material compatibility, stability, and catalytic properties of GR 125487?

A4: The provided research primarily focuses on the biological activity of GR 125487 as a pharmacological tool. Information about its material compatibility, stability outside biological contexts, and potential catalytic properties is not covered in these studies.

Q5: Have computational methods been used to study GR 125487?

A5: While these specific papers don't delve into detailed computational modeling, one study employed a two-state model to calculate the allosteric constant (J) for the 5-HT4 receptor, providing insights into the receptor's activation states. [] This highlights the potential of computational approaches for understanding GR 125487's interaction with its target.

Q6: How do structural modifications of GR 125487 affect its activity and selectivity?

A6: While specific SAR studies are not presented in this set of papers, one study did observe differences in the behavior of various 5-HT4 receptor ligands, including neutral antagonists, partial agonists, and inverse agonists. [] This suggests that structural modifications can significantly impact the compound's interaction with the 5-HT4 receptor and potentially its selectivity profile.

Q7: Is there information available on the stability and formulation of GR 125487, as well as SHE regulations and analytical methods related to its use?

A7: The provided research focuses on using GR 125487 as a pharmacological tool in controlled experimental settings. Details regarding its stability in various formulations, specific SHE regulations, and in-depth analytical techniques are not extensively covered.

Q8: What is known about the pharmacokinetics of GR 125487?

A8: While specific ADME data is limited in these papers, research does show that GR 125487 effectively antagonizes 5-HT4 receptor-mediated responses when administered systemically (i.p., i.v.) and locally (intracerebral, reverse dialysis). [, , , , , , , , , , , , , , ] This suggests the compound can reach its target and exert its pharmacological effect in vivo.

Q9: What in vitro and in vivo models have been used to study the effects of GR 125487?

A9: GR 125487's effects have been studied in various models, including:

- Isolated tissues: Rat esophagus, guinea pig hippocampus and colon, canine stomach and rectum. [, , , , , , , , , ]

- Brain slices: Guinea pig hippocampus, cortex, nucleus basalis magnocellularis. [, ]

- Synaptosomes: Guinea pig hippocampus. []

- Animal models: Rats subjected to hemorrhagic shock, 6-OHDA-lesioned rats (model of Parkinson's disease). [, ]

Q10: What do these studies reveal about the efficacy of GR 125487 in blocking 5-HT4 receptor-mediated responses?

A10: The research consistently demonstrates that GR 125487 effectively blocks 5-HT4 receptor-mediated responses across various models. [, , , , , , , , , , , , , , ] This affirms its utility as a tool to investigate the physiological and pathological roles of 5-HT4 receptors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。